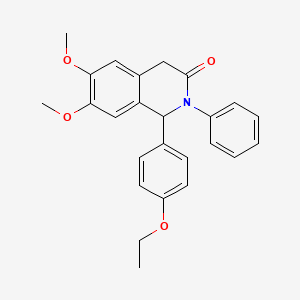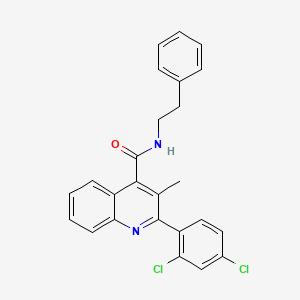
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to possess a range of biological activities, including antitumor, antifungal, and antiviral properties.
科学的研究の応用
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
作用機序
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that this compound can affect a range of biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. It may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the advantages of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its broad spectrum of biological activities. It can be used to study the mechanisms of action of antitumor, antifungal, and antiviral agents. However, one of the limitations is that the compound may have toxic effects on normal cells at high concentrations. Careful dose-response studies are therefore necessary to determine the optimal concentration for each experimental system.
将来の方向性
There are several future directions for research on 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of analogs with improved potency and selectivity for specific biological targets. Another direction is the investigation of the compound's potential as a therapeutic agent in animal models of cancer, fungal infections, and viral diseases. Further studies are also needed to elucidate the compound's mechanism of action and its effects on normal cells.
合成法
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been reported in the literature. One of the most commonly used methods involves the condensation of 4-ethoxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic anhydride to yield the final compound.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-4-30-20-12-10-17(11-13-20)25-21-16-23(29-3)22(28-2)14-18(21)15-24(27)26(25)19-8-6-5-7-9-19/h5-14,16,25H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHLQWNMRVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
